molecular formula C11H12O3 B8780625 1-(3,4-Dimethoxyphenyl)prop-2-en-1-one CAS No. 33731-40-7

1-(3,4-Dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B8780625
CAS No.: 33731-40-7
M. Wt: 192.21 g/mol
InChI Key: VCBDQIDKIFMZBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a 1,3-diaryl-2-propenone backbone. It is synthesized via Claisen-Schmidt condensation between 3,4-dimethoxyacetophenone and substituted benzaldehydes under basic conditions, yielding planar structures with conjugated π-systems . The compound crystallizes in a monoclinic system, with a dihedral angle of 3.82° between its aromatic rings, indicating near coplanarity. Key bond lengths (e.g., C=O: ~1.23 Å, C=C: ~1.47 Å) and angles align with typical chalcone geometries . Its methoxy groups enhance electron-donating effects, influencing electronic properties and reactivity, making it a candidate for nonlinear optical (NLO) materials and bioactive molecule design .

Properties

CAS No.

33731-40-7

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C11H12O3/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3/h4-7H,1H2,2-3H3

InChI Key

VCBDQIDKIFMZBA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=C)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Crystallographic Properties

Substituent variations significantly alter molecular geometry and intermolecular interactions. Below is a comparative analysis of structurally related chalcones:

Compound Name Substituents (R1, R2) Dihedral Angle (°) Key Structural Features Reference
1-(3,4-Dimethoxyphenyl)prop-2-en-1-one 3,4-OCH3, H 3.82 Planar, strong π-conjugation
(E)-3-(4-Bromo-2-fluorophenyl)-1-(3,4-DMP)PO 4-Br, 2-F; 3,4-OCH3 8.5 Halogen-induced polarization, J-aggregates
(E)-1-(3,4-DMP)-3-(4-CF3-phenyl)PO 3,4-OCH3; 4-CF3 12.3 Trifluoromethyl enhances dipole moment
α-CN-TMC (α-Cyano derivative) 2,4-OCH3; 3,4-OCH3; CN 15.7 Steric hindrance from cyano group

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Halogens (Br, F) and CF3 increase polarity and dipole moments, promoting NLO activity .
  • Electron-Donating Groups (EDGs) : Methoxy groups stabilize charge transfer states, enhancing fluorescence and reactivity .
  • Steric Effects : Bulky substituents (e.g., CN, spirocyclohexyl) reduce coplanarity, affecting conjugation and intermolecular interactions .
Electronic and Nonlinear Optical Properties

Substituents modulate electronic transitions and NLO responses, as shown below:

Compound Name λmax (nm) Third-Order NLO Susceptibility (χ³, ×10⁻⁶ esu) Nonlinear Refractive Index (n₂, ×10⁻¹¹ cm²/W) Reference
This compound 350 2.8 1.5
(E)-3-(4-Bromo-2-fluorophenyl)-1-(3,4-DMP)PO 365 4.2 3.0
(E)-1-(3,4-DMP)-3-(4-CF3-phenyl)PO 370 5.1 4.5
FLLL32 (Spirocyclohexyl derivative) 390 N/A N/A

Key Findings :

  • Halogenation : Bromo and fluoro substituents redshift absorption (λmax) and amplify χ³ values due to enhanced charge transfer .
  • Trifluoromethyl : The strong electron-withdrawing effect of CF3 increases n₂ by 200% compared to the parent compound .
  • Extended Conjugation : FLLL32’s spirocyclohexyl ring extends π-conjugation, improving bioactivity but reducing crystallinity .

Key Insights :

  • Methoxy Positioning : 3,4-Dimethoxy groups optimize antioxidant activity by stabilizing radical intermediates .
  • Targeted Modifications : FLLL32’s spirocyclohexyl ring improves selectivity for STAT3 over related kinases .
  • Amino Substitution: Dimethylamino groups enhance solubility and melanogenesis inhibition by 3-fold compared to unsubstituted chalcones .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.